REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8](F)([F:12])[C:7](F)([F:14])[CH:6]=[CH:5]2.[NH4+].[OH-]>[Zn].C1COCC1>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8]([F:12])=[C:7]([F:14])[CH:6]=[CH:5]2 |f:1.2|
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Name
|
|
Quantity
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5.01 g
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Type
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reactant
|
Smiles
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BrC=1C=C2C=CC(C(C2=CC1)(F)F)(F)F
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Name
|
|
Quantity
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22 mL
|
Type
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reactant
|
Smiles
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[NH4+].[OH-]
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Name
|
|
Quantity
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2.439 g
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Type
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catalyst
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Smiles
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[Zn]
|
Name
|
|
Quantity
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11 mL
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Type
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solvent
|
Smiles
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C1CCOC1
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Control Type
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AMBIENT
|
Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was cooled in an ice bath
|
Type
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CUSTOM
|
Details
|
After 4½ hours reaction time
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Type
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CUSTOM
|
Details
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the zinc was removed by filtration
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Type
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CUSTOM
|
Details
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The phases were separated
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Type
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EXTRACTION
|
Details
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the aqueous layer was extracted three times with hexanes
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Type
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WASH
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Details
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The combined organic phase was washed twice with brine
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Type
|
DRY_WITH_MATERIAL
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Details
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dried over MgSO4
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Type
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FILTRATION
|
Details
|
The MgSO4 was filtered off
|
Type
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CUSTOM
|
Details
|
the solvent removed under vacuum
|
Type
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ADDITION
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Details
|
Crude 6-bromo-1,2-difluoronaphthalene (4 g) containing 15% impurities (estimated)
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Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C=CC(=C(C2=CC1)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 8.3 mmol | |
AMOUNT: MASS | 2 g | |
YIELD: PERCENTYIELD | 46% | |
YIELD: CALCULATEDPERCENTYIELD | 46.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |